Pironetin

Descripción general

Descripción

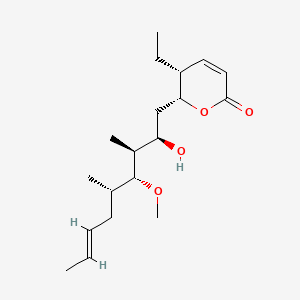

La pironetina es un producto natural aislado de los caldos de fermentación de especies de Streptomyces. Es conocida por sus potentes propiedades anticancerígenas, principalmente debido a su capacidad para unirse a la α-tubulina e inhibir la polimerización de los microtúbulos . Este compuesto tiene una estructura única caracterizada por un anillo de dihidropirona, que juega un papel crucial en su actividad biológica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Una ruta sintética común es la reacción de ciclocondensación de haluros de acilo-aldehído catalizada por alcaloides (AAC), que permite la síntesis total asimétrica tanto de los antípodas naturales como de los no naturales de la pironetina . Las condiciones de reacción típicamente implican el uso de catalizadores y reactivos específicos para lograr la estereoquímica y la colocación del grupo funcional deseadas.

Métodos de Producción Industrial

La producción industrial de pironetina es menos común debido a su compleja estructura y los desafíos asociados con su síntesis. Los avances en la química sintética han permitido producir análogos de pironetina con modificaciones en la cadena lateral y el anillo lactona, que conservan una proporción sustancial de la actividad biológica del metabolito natural .

Análisis De Reacciones Químicas

Tipos de Reacciones

La pironetina experimenta varios tipos de reacciones químicas, que incluyen:

Reacción de Adición de Michael: La pironetina forma un enlace covalente con la cisteína-316 en la α-tubulina mediante una reacción de adición de Michael.

Oxidación y Reducción: Estas reacciones se utilizan en la síntesis de análogos de pironetina, donde se introducen o modifican grupos funcionales específicos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de la pironetina incluyen haluros de acilo, aldehídos y varios catalizadores para la síntesis asimétrica . Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar las transformaciones químicas deseadas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son análogos de pironetina con diferentes cadenas laterales y grupos funcionales. Estos análogos se evalúan por su actividad citotóxica e interacción con la tubulina .

Aplicaciones Científicas De Investigación

Pironetin is a natural product that exhibits anticancer properties via its interaction with tubulin, thereby inhibiting microtubule assembly . It binds to α-tubulin, specifically to the αCys316 residue, which disrupts the T7 loop and helix H8, both crucial for longitudinal tubulin contacts in microtubules .

Scientific Research Applications

This compound's unique mechanism of action and its effects on tubulin have spurred research into its potential applications, particularly in cancer treatment.

Anticancer Drug Development

- Mechanism of Action this compound is known to bind to α-tubulin and is a potent inhibitor of microtubule polymerization . this compound covalently binds to cysteine-316 in α-tubulin via a Michael addition reaction .

- Overcoming Drug Resistance this compound has demonstrated effectiveness against cell lines resistant to other microtubule-targeted drugs and multidrug-resistant cells .

- Structural Insights The crystal structure of the tubulin-pironetin complex reveals that this compound perturbs the T7 loop and helix H8 of α-tubulin, which are essential for establishing longitudinal tubulin contacts in microtubules. This explains how this compound inhibits the formation of microtubules . These data define the molecular details of the this compound binding site on α-tubulin and offer a basis for designing this compound variants with improved activity profiles and to extend the knowledge of strategies evolved by natural products to target and perturb the microtubule cytoskeleton .

This compound Analogues

This compound analogues are designed to retain a substantial proportion of the biological activity of the natural metabolite while displaying a more simplified structure .

SAR studies on this compound have shown that the presence of the conjugated double bond in the lactone ring and of the hydroxyl group at C-9 are essential for biological activity .

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the interaction of compounds like cryptoconcatones with tubulin dimers, based on the structural analogy with this compound . The α-tubulin binding capacity of each compound was quantified .

Effects on Tubulin Polymerization

This compound inhibits tubulin polymerization . When tubulin assembly is carried out in the presence of this compound, no absorbance is measured throughout the reaction time, which is in accordance with the behaviour of a drug that inhibits tubulin polymerization .

Other Applications

Mecanismo De Acción

La pironetina ejerce sus efectos uniéndose covalentemente a la cisteína-316 de la α-tubulina, lo que perturba el bucle T7 y la hélice H8 de la α-tubulina . Esta interrupción inhibe la formación de microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares y las vías implicadas incluyen la red de microtúbulos y la regulación de la división celular .

Comparación Con Compuestos Similares

La pironetina es única entre los agentes dirigidos a los microtúbulos debido a su sitio de unión específico en la α-tubulina. Compuestos similares incluyen:

Vinblastina: Se une a la β-tubulina e inhibe la polimerización de los microtúbulos.

Colchicina: También se dirige a la β-tubulina y altera la dinámica de los microtúbulos.

Taxol: Promueve la polimerización y estabilización de los microtúbulos.

En comparación con estos compuestos, la unión única de la pironetina a la α-tubulina ofrece un mecanismo de acción diferente, lo que puede proporcionar ventajas para superar la resistencia a los medicamentos en la terapia del cáncer .

Actividad Biológica

Pironetin is a natural product known for its significant biological activity, particularly its anticancer properties. This compound, originally isolated from Streptomyces species, exhibits a unique mechanism of action by covalently modifying α-tubulin, a key component of the microtubule cytoskeleton. This article delves into the biological activity of this compound, summarizing its effects on cancer cells, mechanisms of action, metabolic stability, and potential for therapeutic development.

This compound's primary mechanism involves the inhibition of microtubule polymerization. It binds covalently to cysteine-316 (Cys316) of α-tubulin via a Michael addition reaction, disrupting the normal dynamics of microtubule assembly and disassembly. This action is crucial because microtubules play a vital role in cell division and intracellular transport.

Recent studies have shown that this compound effectively halts the cell cycle at the M phase, with an IC50 ranging from 1.5 to 26 nM against various cancer cell lines. Notably, it has demonstrated efficacy against cell lines resistant to other microtubule-targeting agents, such as those expressing the multidrug resistance gene (mdr1) .

Anticancer Activity

This compound exhibits potent antiproliferative effects against multiple cancer cell lines. Table 1 summarizes its activity against various cancer types:

| Cancer Cell Line | GI50 (nM) | Notes |

|---|---|---|

| OVCAR5 | 21.9 | Ovarian cancer |

| A2780 | 41.0 | Ovarian cancer |

| P388 | N/A | Murine leukemia model; poor in vivo efficacy due to rapid metabolism |

| MCF7 | N/A | Breast cancer |

Despite its strong in vitro activity, this compound's in vivo efficacy has been limited due to rapid metabolic degradation and associated toxicity . In studies involving mice with P388 murine leukemia cells, severe weight loss was observed alongside poor therapeutic outcomes .

Metabolic Stability and Derivatives

This compound undergoes significant metabolic transformation in both human and mouse liver microsomes, with a half-life of approximately 7 minutes in human systems. The primary metabolic pathway involves oxidation at the C12–13 moiety and modifications to the α,β-unsaturated lactone structure . A total of 17 metabolites were identified for phenylthis compound (a structural analog), indicating that modifications aimed at enhancing metabolic stability could be beneficial for therapeutic applications .

To address these challenges, researchers have synthesized various this compound analogs. Some notable findings include:

- 4-Fluorophenyl Analog : Showed improved potency (GI50 = 16.5 nM against OVCAR5) compared to this compound.

- 7-O-Methyl Analog : Demonstrated reduced activity (36-fold decrease in OVCAR5 cells) compared to this compound .

These modifications highlight the structure-activity relationship (SAR) critical for developing more effective derivatives.

Case Studies and Research Findings

- In Vitro Studies : this compound has been shown to effectively inhibit tubulin polymerization in vitro, with studies demonstrating irreversible binding to α-tubulin . This property is particularly advantageous as it could lead to prolonged therapeutic effects.

- In Vivo Efficacy : While initial studies indicated poor efficacy in vivo due to rapid metabolism and toxicity, ongoing research aims to develop more stable analogs that retain high biological activity without adverse effects .

- Molecular Docking Studies : Recent molecular docking analyses have confirmed that compounds similar to this compound can also bind effectively to α-tubulin, suggesting that this binding site could be a promising target for new anticancer drug designs .

Propiedades

IUPAC Name |

(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHGDBYGUWEHCV-FSEPSNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601037185 | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151519-02-7 | |

| Record name | Pironetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.